molecular formula C13H8F3N3O3S B7543813 N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No. B7543813
M. Wt: 343.28 g/mol
InChI Key: AOWLNMZJZUDSOM-UHFFFAOYSA-N
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Description

N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide, commonly known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the major excitatory neurotransmitter in the central nervous system (CNS), from the synaptic cleft. TFB-TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Mechanism of Action

TFB-TBOA acts as a non-competitive inhibitor of N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide, binding to the transporter in a manner that prevents glutamate uptake. This leads to an increase in extracellular glutamate levels, which can activate glutamate receptors and cause excitotoxicity.
Biochemical and Physiological Effects:
TFB-TBOA has been shown to have a variety of biochemical and physiological effects. It can induce seizures and neurodegeneration in animal models, likely due to its ability to block glutamate uptake and cause excitotoxicity. TFB-TBOA has also been shown to modulate synaptic plasticity and long-term potentiation (LTP) in the hippocampus, suggesting a potential role in learning and memory.

Advantages and Limitations for Lab Experiments

TFB-TBOA has several advantages as a research tool, including its high selectivity for N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide and its ability to block glutamate uptake in a non-competitive manner. However, it also has some limitations, including its potential to induce seizures and neurodegeneration, which can complicate data interpretation.

Future Directions

There are several potential future directions for research involving TFB-TBOA. These include:
1. Investigating the role of N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and the potential therapeutic applications of EAAT inhibitors like TFB-TBOA.
2. Developing more selective and potent EAAT inhibitors that can be used as therapeutic agents for neurological disorders.
3. Exploring the contribution of N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide to synaptic plasticity and learning and memory, and the potential role of EAAT inhibitors in enhancing cognitive function.
4. Investigating the potential use of TFB-TBOA as a research tool for studying the role of glutamate in various neurological disorders, including epilepsy, stroke, and traumatic brain injury.
In conclusion, TFB-TBOA is a potent and selective inhibitor of N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide that has been extensively used as a research tool to investigate the role of glutamate in various neurological disorders. Its potential therapeutic applications and future directions for research make it an important compound in the field of neuroscience.

Synthesis Methods

TFB-TBOA can be synthesized through a multi-step process involving the reaction of 3-(trifluoromethyl)aniline with 2-amino-5-nitrothiazole, followed by cyclization with cyanogen bromide to form the benzoxadiazole ring. The resulting compound is then sulfonated to yield TFB-TBOA.

Scientific Research Applications

TFB-TBOA has been widely used as a research tool to investigate the role of N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide in various neurological disorders. It has been shown to block glutamate uptake in vitro and in vivo, leading to increased extracellular glutamate levels and excitotoxicity. TFB-TBOA has also been used to study the contribution of N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide to synaptic plasticity, learning, and memory.

properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3O3S/c14-13(15,16)8-3-1-4-9(7-8)19-23(20,21)11-6-2-5-10-12(11)18-22-17-10/h1-7,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWLNMZJZUDSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC3=NON=C32)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

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